1-Hydroxycyclopentanecarbonitrile

Catalog No.
S706155
CAS No.
5117-85-1
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclopentanecarbonitrile

CAS Number

5117-85-1

Product Name

1-Hydroxycyclopentanecarbonitrile

IUPAC Name

1-hydroxycyclopentane-1-carbonitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2

InChI Key

JZHFFOQSXKDOSX-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#N)O

Canonical SMILES

C1CCC(C1)(C#N)O

The exact mass of the compound 1-Hydroxycyclopentanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) is a cyclic cyanohydrin characterized by a five-membered cyclopentane ring bearing both hydroxyl and nitrile functional groups at the C1 position. Commercially, it serves as a critical, pre-formed C6 building block for the synthesis of alpha-hydroxy acids, unnatural amino acids (such as cycloleucine), and complex spirocyclic pharmaceutical intermediates. With a density of 1.10 g/cm³ and a boiling point of 246.4 °C, it offers favorable handling characteristics for industrial scale-up . Procuring this compound in its isolated form is highly advantageous for chemical manufacturers, as it provides immediate access to the sp³-hybridized cyclopentyl core without the need to manage the thermodynamically challenging and highly toxic in situ cyanation of cyclopentanone [1].

Procurement Fit

Bifunctional cyclopentane building block with geminal hydroxyl and nitrile groups
Enables synthesis of constrained quaternary α,α-disubstituted amino acids and 1,2-amino alcohols
Ring-strain-driven reactivity distinct from six-membered-ring cyanohydrin analogs

Substituting 1-hydroxycyclopentanecarbonitrile with its closest six-membered analog, cyclohexanone cyanohydrin, or acyclic transcyanating agents like acetone cyanohydrin, fundamentally alters the steric and conformational profile of downstream products. The five-membered cyclopentyl ring imposes unique torsional constraints and I-strain that are essential for the biological activity of specific target molecules, such as JAK inhibitors and rigidified peptides. Furthermore, attempting to substitute the pre-formed product with an in situ generation protocol using cyclopentanone and sodium cyanide is practically inefficient; the conversion of the sp² carbonyl to the sp³ cyanohydrin in a five-membered ring suffers from severe eclipsing interactions, resulting in a poor equilibrium constant [1]. Consequently, generic substitution either fails to deliver the required molecular architecture or introduces unacceptable safety and yield penalties during manufacturing.

Substitution Risk

! Cyclohexanone-derived cyanohydrins are ~10¹³-fold more thermodynamically stable; protocols optimized for six-membered rings may cause retro-cyanohydrin cleavage.
! Acyclic acetone cyanohydrin lacks cyclopentane-imposed conformational constraints; downstream diastereoselectivity and enzyme recognition differ fundamentally.
! Generic cyanohydrin storage/handling conditions may accelerate decomposition; ring-strain requires verified supplier protocols and controlled delivery.

Bypassing sp2-to-sp3 Equilibrium Constraints

The formation of cyanohydrins from cyclic ketones is highly dependent on ring size due to internal strain (I-strain). The equilibrium constant (K) for the formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone is only 3.3, because the transition from an sp² to an sp³ carbon increases eclipsing interactions and torsional strain in the five-membered ring. In stark contrast, the formation of cyclohexanone cyanohydrin is highly favored (K = 70) as it adopts a strain-relieved staggered chair conformation [1]. Procuring pre-formed 1-hydroxycyclopentanecarbonitrile allows manufacturers to completely bypass this unfavorable thermodynamic barrier, eliminating the need to force the equilibrium using excess, highly toxic cyanide salts.

Evidence DimensionCyanohydrin Formation Equilibrium Constant (K)
Target Compound DataK = 3.3 (requires forcing conditions for in situ generation)
Comparator Or BaselineCyclohexanone cyanohydrin (K = 70)
Quantified Difference~21-fold lower thermodynamic favorability for the 5-membered ring formation
ConditionsAqueous equilibrium conditions at standard temperature

Procuring the isolated compound eliminates the need to handle toxic cyanide gas/salts and overcomes the poor reaction equilibrium inherent to cyclopentanone cyanation.

Stability gap
Head-to-head
K_eq(cyclohexanone) / K_eq(cyclopentanone) ≈ 10¹³
Ring-strain driven thermodynamic penalty mandates milder reaction and storage conditions
Standard solution equilibrium; literature concept

High-Yield Alpha-Hydroxy Acid Precursor

1-Hydroxycyclopentanecarbonitrile serves as a highly efficient, direct precursor for the synthesis of 1-hydroxycyclopentanecarboxylic acid. Under strongly acidic conditions (using hydrochloric acid and acetic acid for 10 hours), the nitrile group is hydrolyzed to the corresponding carboxylic acid with an isolated yield of approximately 80% . When compared to multi-step alternative routes that attempt to bypass the cyanohydrin intermediate, this direct hydrolysis offers superior atom economy and a streamlined purification process.

Evidence DimensionHydrolysis Yield to Alpha-Hydroxy Acid
Target Compound Data~80% yield of 1-hydroxycyclopentanecarboxylic acid
Comparator Or BaselineMulti-step non-cyanohydrin routes (~65-75% overall yield)
Quantified Difference5-15% higher overall yield for the target acid via direct hydrolysis
ConditionsHydrochloric acid and acetic acid, 10 hours

It provides a highly efficient, scalable, and high-yielding route to essential alpha-hydroxy and alpha-bromo cycloaliphatic building blocks.

Biocatalytic route
Reported
PaHNL/MeHNL enzymes enable (R)- or (S)-selective cyanohydrin formation on cyclopentanone substrates
Supports enantioselective chiral pool synthesis using established HNL protocols
Dynamic kinetic resolution reported for 2-oxocyclopentane carboxylates

Thermal Stability and Safe Handling

For industrial scale-up, the thermal properties of cyanohydrin intermediates dictate the engineering controls required for safe handling. 1-Hydroxycyclopentanecarbonitrile exhibits a boiling point of 246.4 °C (at 760 mmHg) and a flash point of 102.8 °C . In comparison, the commonly used acyclic analog, acetone cyanohydrin, has a much lower boiling point (~95 °C) and a flash point of 74 °C. The elevated flash point of the cyclopentyl derivative classifies it outside the range of highly flammable liquids, allowing for safer integration into high-temperature reactor workflows and reducing the explosion risk during transport and storage.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash Point: 102.8 °C; Boiling Point: 246.4 °C
Comparator Or BaselineAcetone cyanohydrin (Flash Point: 74 °C; Boiling Point: 95 °C)
Quantified Difference28.8 °C higher flash point and >150 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) thermal analysis

The >100 °C flash point significantly reduces flammability hazards, lowering the cost of safety engineering during industrial procurement and storage.

Reduction yield
Data to verify
68%
Reported two-step conversion to 1-(aminomethyl)cyclopentanol hydrochloride
Patent US2017/217986 A1; in situ cyanohydrin generation + LiAlH₄ reduction
Ring-opening
Class-level
S₂O₈²⁻–Ag⁺ system opens cyclopentane ring; cyclohexanone cyanohydrin resists ring-opening
Enables unique scaffold-hopping to acyclic nitrile-alcohol intermediates
Qualitative literature observation; confirm under intended conditions
Physical state
Reported
Liquid at RT, bp 246 °C, density 1.10 g/cm³; cyclohexanone analog is a solid (mp 32–35 °C)
Liquid handling simplifies automated synthesis and flow chemistry workflows
Supplier SDS data; verify batch-specific density and water content
Safety profile
Reported
GHS Danger: H301/H311/H331/H410; bp 246 °C reduces volatility vs. acetone cyanohydrin (bp ~95 °C)
Balanced toxicity–volatility profile may reduce inhalational exposure risk during routine handling
Verify supplier dangerous goods compliance and certified SDS

Cycloleucine and Rigid Amino Acid Synthesis

Because of its pre-formed sp³ cyclopentyl core, 1-hydroxycyclopentanecarbonitrile is the ideal starting material for Strecker-type amination and hydrolysis sequences to produce 1-aminocyclopentanecarboxylic acid (cycloleucine). This unnatural amino acid is heavily utilized in peptide drug discovery to introduce rigid, spirocyclic constraints that enhance proteolytic stability and target affinity .

Alpha-Bromo Cycloaliphatic Intermediate Production

The compound is directly hydrolyzed in high yield (~80%) to 1-hydroxycyclopentanecarboxylic acid, which can be subsequently brominated to yield 1-bromocyclopentanecarboxylic acid. This downstream product is a critical electrophilic building block for synthesizing complex pharmaceutical architectures, making the starting cyanohydrin indispensable for these specific synthetic pathways.

Pyrazole and JAK Inhibitor Scaffold Development

1-Hydroxycyclopentanecarbonitrile is utilized in the synthesis of functionalized cyclopentene-1-carbonitriles and subsequent pyrazole-4-carboxamide derivatives. These rigidified structural motifs are actively researched and patented for their activity as Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases and inflammation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cycloleucine and constrained amino acid synthesis
Geminal hydroxyl/nitrile on cyclopentane core
Nitrile hydrolysis/reduction pathway efficiency; ring-strain compatibility
Enantioselective chiral pool synthesis via HNL catalysis
Cyclopentanone-derived scaffold with enzyme recognition features
PaHNL/MeHNL selectivity; dynamic kinetic resolution scope
1-(Aminomethyl)cyclopentanol pharmacophore construction
Latent 1,2-amino alcohol equivalent via nitrile reduction
In situ generation/reduction yield; patent precedent for scale-up
Radical-mediated ring-opening to acyclic γ-hydroxy nitriles
Susceptibility to oxidative cyclopentane opening
Reproducibility of S₂O₈²⁻–Ag⁺ conditions; product isolation

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (96.49%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (96.49%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (96.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (96.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (96.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (96.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5117-85-1

Wikipedia

Cyclopentanecarbonitrile, 1-hydroxy-

Explore Compound Types